tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21N3O2 . It is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the reaction of 3-Bromobenzonitrile and tert-Butyl 1-piperazinecarboxylate . Another possible method could involve the Buchwald-Hartwig amination of 1-Boc-piperazine with various aryl halides to form corresponding amine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring substituted with a tert-butyl carboxylate group and a 3-cyanophenyl group . The InChI code for this compound is 1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10H2,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 432.2±40.0 °C, a predicted density of 1.17±0.1 g/cm3, and a predicted pKa of 1.25±0.20 . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : Synthesized using a condensation reaction, tert-butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate has been characterized through various spectroscopic methods such as LCMS, NMR, and IR. Its crystal structure was determined using X-ray diffraction, revealing molecular interactions and three-dimensional architecture (Sanjeevarayappa et al., 2015).
Molecular Structure : The compound's molecular structure has been reported, highlighting its sterically congested piperazine derivative and the presence of a pharmacologically useful core (Gumireddy et al., 2021).
Biological Evaluation
Biological Activities : The compound has been evaluated for in vitro antibacterial and anthelmintic activities, showing moderate effectiveness in these areas (Sanjeevarayappa et al., 2015).
Anticorrosive Behavior : Research has focused on the anticorrosive properties of derivatives of this compound for carbon steel in acidic solutions, demonstrating significant inhibition efficiency (Praveen et al., 2021).
Chemical Properties and Applications
Crystal Structure : Studies have reported on the crystal structure and bond lengths, contributing to understanding its chemical properties and potential applications (Mamat et al., 2012).
Synthetic Utility : The compound serves as an important intermediate in the synthesis of biologically active compounds, highlighting its utility in pharmaceutical research (Ya-hu, 2010).
Safety and Hazards
The safety information for “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes, and using appropriate personal protective equipment .
Properties
IUPAC Name |
tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGMTOVXFIRAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652741 | |
Record name | tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807624-20-0 | |
Record name | tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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